molecular formula C16H16FNO B5734070 N-(4-fluorophenyl)-4-phenylbutanamide CAS No. 5215-13-4

N-(4-fluorophenyl)-4-phenylbutanamide

Cat. No. B5734070
CAS RN: 5215-13-4
M. Wt: 257.30 g/mol
InChI Key: GEOGRYLKIBKZBG-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-4-phenylbutanamide is a chemical compound that belongs to the class of synthetic cannabinoids. It is commonly referred to as 4F-ADB, and it has been used in scientific research to investigate its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-4-phenylbutanamide involves the activation of cannabinoid receptors, specifically CB1 and CB2 receptors. These receptors are located throughout the body, including the brain, immune system, and peripheral tissues. When this compound binds to these receptors, it triggers a cascade of signaling pathways that result in various physiological effects, such as pain relief, appetite stimulation, and mood modulation.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, which are mediated by its binding to cannabinoid receptors. Studies have demonstrated that this compound can reduce pain sensitivity, increase appetite, and improve mood in animal models. It has also been shown to have anti-inflammatory and anti-oxidant properties, which make it a potential therapeutic agent for the treatment of inflammatory and oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

N-(4-fluorophenyl)-4-phenylbutanamide has several advantages for lab experiments, including its high potency, selectivity, and stability. It can be easily synthesized in large quantities and has a long shelf-life, which makes it a cost-effective and convenient tool for scientific research. However, there are also limitations to its use, such as its potential toxicity and the need for careful handling and storage. Researchers must also take into account the ethical considerations of using this compound in animal studies.

Future Directions

There are several future directions for the research and development of N-(4-fluorophenyl)-4-phenylbutanamide. One potential direction is to investigate its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's. Another direction is to explore its anti-inflammatory and anti-oxidant properties for the treatment of inflammatory and oxidative stress-related diseases. Additionally, further studies are needed to elucidate its mechanism of action and to optimize its pharmacological properties for clinical use.

Synthesis Methods

The synthesis method for N-(4-fluorophenyl)-4-phenylbutanamide involves the condensation of 4-fluorobenzyl cyanide with 4-phenylbutanone in the presence of a Lewis acid catalyst. The resulting intermediate is then hydrolyzed with a strong acid to yield the final product. This synthesis method has been optimized for high yield and purity, and it has been used in various scientific studies to produce this compound.

Scientific Research Applications

N-(4-fluorophenyl)-4-phenylbutanamide has been used in scientific research to investigate its potential as a therapeutic agent for various medical conditions. It has been shown to have potent binding affinity for cannabinoid receptors, which are involved in the regulation of pain, mood, appetite, and other physiological processes. Studies have also shown that this compound has anti-inflammatory, anti-oxidant, and neuroprotective properties, which make it a promising candidate for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-(4-fluorophenyl)-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO/c17-14-9-11-15(12-10-14)18-16(19)8-4-7-13-5-2-1-3-6-13/h1-3,5-6,9-12H,4,7-8H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEOGRYLKIBKZBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401294927
Record name N-(4-Fluorophenyl)benzenebutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401294927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5215-13-4
Record name N-(4-Fluorophenyl)benzenebutanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5215-13-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Fluorophenyl)benzenebutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401294927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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